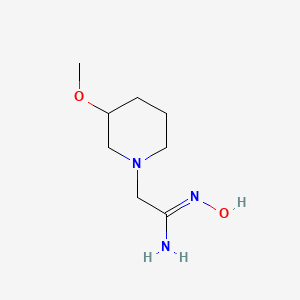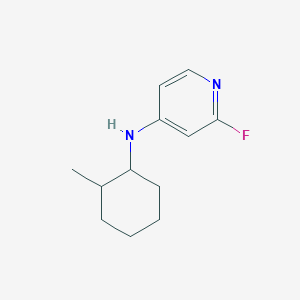
2-fluoro-N-(2-methylcyclohexyl)pyridin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-N-(2-methylcyclohexyl)pyridin-4-amine is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the second position of the pyridine ring and a 2-methylcyclohexyl group attached to the nitrogen atom at the fourth position. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-methylcyclohexyl)pyridin-4-amine typically involves the nucleophilic substitution of a suitable leaving group in the pyridine ring with a fluorine atom. Common starting materials include pyridines containing leaving groups such as halogens, sulfonates, or nitro groups. The nucleophilic substitution reaction is usually carried out using fluorides of alkaline metals, hydrofluoric acid, tetrabutylammonium fluoride, or fluoroboric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation, crystallization, or chromatography to obtain the desired product.
化学反应分析
Types of Reactions
2-fluoro-N-(2-methylcyclohexyl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
科学研究应用
2-fluoro-N-(2-methylcyclohexyl)pyridin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 2-fluoro-N-(2-methylcyclohexyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, leading to increased biological activity. The compound may also interact with cellular membranes, affecting their permeability and function.
相似化合物的比较
Similar Compounds
2-fluoropyridine: A simpler fluorinated pyridine with similar chemical properties.
2-fluoro-N-(cyclohexyl)pyridin-4-amine: A structurally similar compound with a cyclohexyl group instead of a 2-methylcyclohexyl group.
2-fluoro-N-(2-methylphenyl)pyridin-4-amine: Another similar compound with a 2-methylphenyl group instead of a 2-methylcyclohexyl group.
Uniqueness
2-fluoro-N-(2-methylcyclohexyl)pyridin-4-amine is unique due to the presence of both a fluorine atom and a 2-methylcyclohexyl group, which can significantly influence its chemical and biological properties. The combination of these structural features can lead to enhanced stability, reactivity, and biological activity compared to other similar compounds.
属性
分子式 |
C12H17FN2 |
|---|---|
分子量 |
208.27 g/mol |
IUPAC 名称 |
2-fluoro-N-(2-methylcyclohexyl)pyridin-4-amine |
InChI |
InChI=1S/C12H17FN2/c1-9-4-2-3-5-11(9)15-10-6-7-14-12(13)8-10/h6-9,11H,2-5H2,1H3,(H,14,15) |
InChI 键 |
KNJNSZSSXUHHFK-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCCC1NC2=CC(=NC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


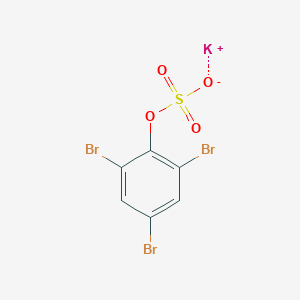
![[[[4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-butynyl]oxy]methyl]-phosphonic Acid](/img/structure/B13437046.png)
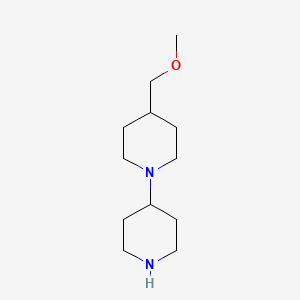
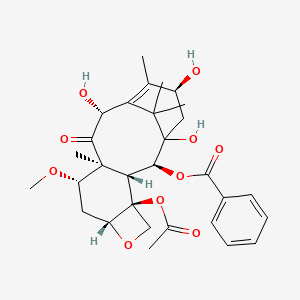
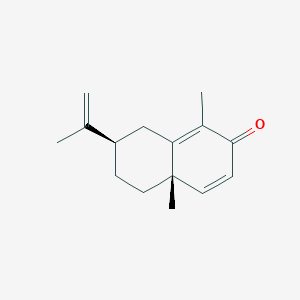
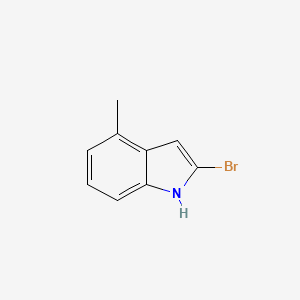
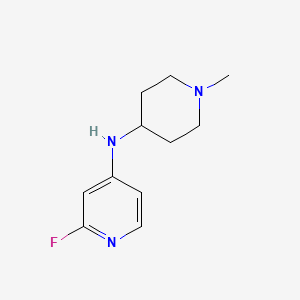
![(S)-4-[(Methoxycarbonyl)amino]-5-oxo-pentanoic Acid Ethyl Ester](/img/structure/B13437083.png)
![(3beta,15beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-15-methyl-androst-5-en-17-one](/img/structure/B13437087.png)
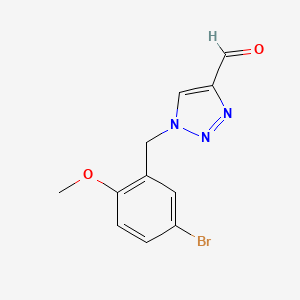
![Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate](/img/structure/B13437100.png)
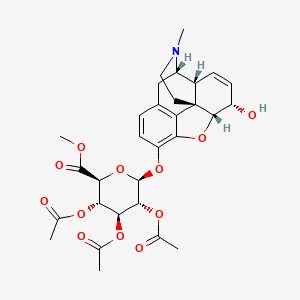
![3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13437113.png)
